10-Ketonaloxone 3-Methyl Ether

CAS No.:

Cat. No.: VC17987999

Molecular Formula: C20H21NO5

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21NO5 |

|---|---|

| Molecular Weight | 355.4 g/mol |

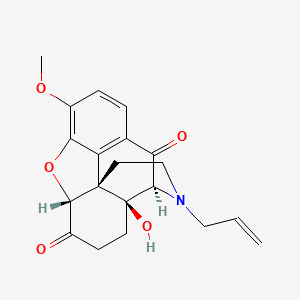

| IUPAC Name | (4S,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione |

| Standard InChI | InChI=1S/C20H21NO5/c1-3-9-21-10-8-19-14-11-4-5-13(25-2)16(14)26-18(19)12(22)6-7-20(19,24)17(21)15(11)23/h3-5,17-18,24H,1,6-10H2,2H3/t17-,18+,19+,20-/m1/s1 |

| Standard InChI Key | OHQBKEATFCQVAZ-FUMNGEBKSA-N |

| Isomeric SMILES | COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O |

| Canonical SMILES | COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O |

Introduction

Chemical Identity and Structural Features

10-Ketonaloxone 3-methyl ether (C₂₀H₂₁NO₅, molecular weight: 355.38 g/mol) retains the core morphinan structure of naloxone but incorporates two key modifications:

-

3-Methoxy group: A methyl ether substitution at the phenolic oxygen of naloxone’s aromatic ring, enhancing stability against oxidative degradation .

-

10-Keto group: Oxidation of the benzylic 10-hydroxyl group to a ketone, altering electronic properties and hydrogen-bonding capacity .

The stereochemistry of the 10-position is critical, with X-ray crystallography confirming the S-configuration in the intermediate 10-hydroxy adduct prior to oxidation . The compound’s SMILES notation (COc1ccc2C(=O)[C@H]3N(CC=C)CC[C@@]45[C@@H](Oc1c24)C(=O)CC[C@@]35O) reflects its tetracyclic framework and stereochemical complexity .

Synthesis and Reaction Pathways

Sequential Benzylic Oxidation

The most well-documented synthesis begins with naloxone 3-methyl ether (CAS: 70866-64-7), which undergoes a two-step oxidation process :

-

Selective Hydroxylation: Treatment with cerium ammonium nitrate (CAN) in aqueous acetonitrile at ambient temperature yields the 10-(S)-hydroxy intermediate. CAN acts as a single-electron oxidant, targeting the benzylic 10-position due to its electron-rich environment .

-

Ketone Formation: The 10-hydroxy intermediate is further oxidized using Dess-Martin periodinane (DMP), a mild and selective reagent that converts alcohols to ketones without over-oxidation .

Key Reaction Data

| Step | Reagent/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| 1 | CAN, CH₃CN/H₂O, 25°C | 73% | S-configured hydroxy |

| 2 | DMP, CH₂Cl₂, 0°C → 25°C | 89% | Retention of configuration |

This method avoids side reactions at other sensitive sites (e.g., the allyl group or phenolic ether), ensuring high regioselectivity .

Physicochemical Properties

Spectral Characterization

-

¹H NMR: Key signals include a singlet for the 3-methoxy group (δ 3.85 ppm), a downfield doublet for the 10-keto carbonyl (δ 207.3 ppm in ¹³C NMR), and characteristic allyl protons (δ 5.2–5.4 ppm) .

-

X-ray Crystallography: Confirmed the S-configuration of the 10-hydroxy precursor, with hydrogen bonding between the hydroxyl group and adjacent ether oxygen stabilizing the crystal lattice .

Analytical and Pharmacological Applications

Role as a Reference Standard

10-Ketonaloxone 3-methyl ether is used to:

-

Identify degradation products in opioid formulations (e.g., Suboxone®) .

-

Validate chromatographic methods (HPLC, LC-MS) for quantifying naloxone impurities .

Future Directions

-

Pharmacokinetic Studies: Investigating absorption and distribution in preclinical models.

-

Stability Optimization: Developing lyophilized formulations to extend shelf life.

-

Synthetic Methodology: Exploring enzymatic or photochemical oxidation for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume